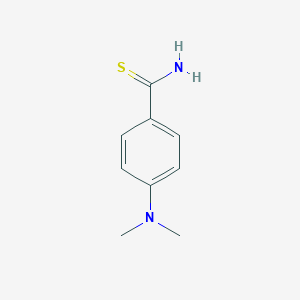

4-(Dimethylamino)benzenecarbothioamide

Overview

Description

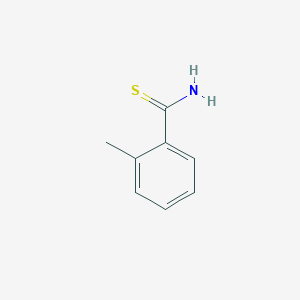

4-(Dimethylamino)benzenecarbothioamide is a chemical compound with the molecular formula C9H12N2S . It is also referred to as 4-(chloroformyl)-N,N-dimethylaniline . The material is reported to be very moisture sensitive .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzenecarbothioamide is a subject of research and various methods have been proposed . For instance, one study discusses the application of catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the compound .Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzenecarbothioamide has been analyzed using various techniques. For example, quantum chemical calculations of energy, geometry, and vibrational wavenumbers have been carried out using ab initio HF and density functional theory (DFT/B3LYP) with complete relaxation in the potential energy surface using 6-311++G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving 4-(Dimethylamino)benzenecarbothioamide are complex and have been studied in detail. For instance, one study discusses the interpretation of its transient absorption (TA) spectrum in the visible range .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)benzenecarbothioamide have been analyzed in several studies. For instance, one study discusses its photophysics and reveals that it exhibits two distinct fluorescence emission bands in sufficiently polar solvents .Scientific Research Applications

Mercury Detection

This compound has been used in flow injection analysis (FIA) for the determination of mercury (II). A thiosemicarbazone-based coated wire electrode (CWE) was developed, utilizing a carrier stream with specific pH and flow rate parameters for optimal detection .

Protonation Studies

Research has shown that 4-(Dimethylamino)benzenecarbothioamide exhibits unusual temperature-sensitive protonation behavior. This characteristic is particularly significant in the study of protonation degrees of DMAP derivatives .

Catalysis in Organic Synthesis

The compound has been applied as a catalyst in the synthesis of organic molecules such as 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one . Various catalysts using this compound have yielded interesting results, demonstrating its potential in organic synthesis applications .

Thermal and Optical Studies

It has been involved in thermal and optical studies to understand the physico-chemical behavior of newly synthesized organic complexes. The compound’s unique identity and enthalpy of fusion values were determined through TGA and DTA studies .

These are some of the unique applications that have been identified through scientific research involving 4-(Dimethylamino)benzenecarbothioamide. Each application utilizes the compound’s properties in innovative ways to advance research and development in various fields of chemistry.

Flow Injection Analysis of Mercury Using 4- (Dimethylamino) Unusual temperature-sensitive protonation behaviour Application of catalysts in the synthesis Synthesis, Spectral Characterization, Thermal and Optical Studies

Safety and Hazards

properties

IUPAC Name |

4-(dimethylamino)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDGXAMTXINAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197050 | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)benzenecarbothioamide | |

CAS RN |

4714-69-6 | |

| Record name | 4-(Dimethylamino)benzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4714-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004714696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioamide, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzenecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)

![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)